5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2,3-dimethylphenyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-6-4-3-5-8(7(6)2)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSDCDUIGPFCKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=NN=C(O2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602669 |

Source

|

| Record name | 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016705-98-8 |

Source

|

| Record name | 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine CAS number"

An In-depth Technical Guide to 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Executive Summary

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound belonging to the versatile 1,3,4-oxadiazole class. While specific research on this particular molecule is emerging, this document synthesizes available data and provides critical context based on structurally similar analogues. We will delve into its chemical identity, propose a robust synthesis pathway, and explore its potential therapeutic applications by drawing parallels with well-researched derivatives. This paper is intended for researchers, chemists, and drug development professionals interested in leveraging the 1,3,4-oxadiazole scaffold for novel molecular discovery.

The 1,3,4-Oxadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It is considered a "privileged scaffold" in drug discovery due to its favorable physicochemical properties, including metabolic stability and the ability to act as a bioisostere for ester and amide groups. Molecules incorporating this ring system have demonstrated a remarkable breadth of pharmacological activities.[1][2] These include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antitubercular properties.[1] The versatility of the 1,3,4-oxadiazole core makes its derivatives, such as this compound, compelling candidates for further investigation.[1][2]

Compound Profile: this compound

This section details the specific chemical and physical properties of the title compound, establishing a foundational dataset for laboratory use.

Chemical Identity

The fundamental identifiers for this compound are crucial for accurate sourcing and documentation in a research setting.

| Property | Value | Source |

| CAS Number | 1016705-98-8 | |

| IUPAC Name | This compound | |

| Molecular Formula | C10H11N3O | |

| Molecular Weight | 189.21 g/mol | |

| Canonical SMILES | CC1=CC=CC(=C1C)C2=NN=C(O2)N | |

| InChI Key | HOSDCDUIGPFCKX-UHFFFAOYSA-N |

Physicochemical Properties

The following table summarizes the known physicochemical data. This information is vital for experimental design, including solvent selection and purification strategies.

| Property | Value | Notes |

| Purity | ≥95% | As specified by commercial suppliers. |

| Synonyms | This compound |

Synthesis Strategies for 2-Amino-5-Aryl-1,3,4-Oxadiazoles

While a specific, peer-reviewed synthesis for this compound is not extensively published, a reliable and generalizable pathway can be constructed based on established methodologies for this class of compounds. The most common approach involves the cyclization of an acylthiosemicarbazide intermediate.

The logical flow begins with a commercially available starting material, 2,3-dimethylbenzoic acid. This is converted to its corresponding acyl hydrazide, which then reacts with a thiocyanate to form the key acylthiosemicarbazide precursor. Oxidative cyclization then yields the final 2-amino-1,3,4-oxadiazole product. This multi-step process is favored for its robustness and adaptability to various substituted aryl inputs.

Caption: General synthesis workflow for 5-Aryl-1,3,4-oxadiazol-2-amines.

Potential Applications & Biological Significance (Inferred from Analogues)

The therapeutic potential of this compound can be inferred from studies on closely related analogues. The dimethylphenyl substitution pattern is of particular interest as it can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity to biological targets.

Anticancer and Kinase Inhibition

Research into N-aryl-1,3,4-oxadiazol-2-amine analogues has revealed promising in vitro anticancer activity across a range of human cancer cell lines, including leukemia, melanoma, and breast cancer.[3] The mechanism is often attributed to the inhibition of key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs).[3] The 1,3,4-oxadiazole core acts as a stable pharmacophore that can participate in crucial hydrogen bonding and π-stacking interactions within the ATP-binding pocket of these kinases.

Caption: Postulated mechanism of anticancer action via kinase inhibition.

Antimicrobial and Antitubercular Activity

The 2-amino-1,3,4-oxadiazole scaffold is a key pharmacophore for antimycobacterial activity.[4][5] Extensive studies on derivatives, such as 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines, have demonstrated high potency against Mycobacterium tuberculosis, including multidrug-resistant strains.[4][5] The mechanism for some of these analogues involves the inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in mycobacterial cell wall biosynthesis.[4][5] This validated target provides a clear rationale for screening this compound against various bacterial and fungal pathogens.

Experimental Protocols

The following protocols are provided as robust, field-proven templates for researchers. They are designed to be self-validating, with clear steps and rationale.

General Synthesis of this compound

This protocol describes the conversion of 1-(2,3-dimethylbenzoyl)thiosemicarbazide to the final product.

Objective: To synthesize the title compound via oxidative desulfurization and cyclization.

Materials:

-

1-(2,3-dimethylbenzoyl)thiosemicarbazide

-

Iodine (I₂)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: Dissolve 1-(2,3-dimethylbenzoyl)thiosemicarbazide (1 equivalent) in ethanol in a round-bottom flask.

-

Base Addition: Add a 4N aqueous solution of NaOH (2 equivalents) dropwise while stirring. The base is critical as it facilitates the deprotonation required for cyclization.

-

Oxidant Addition: Cool the mixture in an ice bath. Slowly add a solution of iodine (1.1 equivalents) in ethanol. The iodine acts as a mild oxidizing agent to promote the ring closure and extrusion of sulfur.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion.

-

Workup: Pour the reaction mixture into a beaker of crushed ice. The product should precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Kinase Inhibition Assay (Representative)

Objective: To determine the inhibitory potential of the compound against a target kinase (e.g., CDK2).

Materials:

-

This compound

-

Recombinant human CDK2/CycA enzyme

-

ATP and appropriate peptide substrate

-

Assay buffer

-

Kinase-Glo® Luminescent Kinase Assay kit

-

384-well plates and microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 10 mM).

-

Assay Plate Setup: Add 50 nL of the serially diluted compound, a positive control inhibitor (e.g., Staurosporine), and a DMSO vehicle control to separate wells of a 384-well plate.

-

Enzyme Addition: Add the kinase enzyme solution to all wells and incubate for 15 minutes at room temperature. This pre-incubation allows the compound to bind to the enzyme.

-

Initiate Reaction: Add the ATP/substrate mixture to all wells to start the kinase reaction.

-

Reaction Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection: Add the Kinase-Glo® reagent to all wells. This reagent measures the amount of remaining ATP; a lower signal indicates higher kinase activity (and thus, lower inhibition).

-

Data Acquisition: After a 10-minute incubation, measure the luminescence using a microplate reader.

-

Analysis: Convert luminescence data to percent inhibition relative to controls. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Safety and Handling

While specific GHS hazard data for this compound is not available, compounds of this class should be handled with care. Based on data for similar 2-amino-1,3,4-oxadiazole derivatives, the following hazards may be present:

Recommended Precautions:

-

Use only in a well-ventilated area, preferably a chemical fume hood.[7][9]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8][9]

Conclusion and Future Directions

This compound is a promising chemical entity rooted in the pharmacologically validated 1,3,4-oxadiazole scaffold. While direct biological data is sparse, compelling evidence from analogous structures strongly suggests its potential as a building block for novel therapeutics, particularly in oncology and infectious diseases. Future research should focus on the definitive synthesis and characterization of this compound, followed by systematic screening in a panel of kinase and microbial assays to elucidate its specific biological activities and mechanism of action. The insights gained will be invaluable for the rational design of next-generation inhibitors.

References

-

Pflégr, V., Stolaříková, J., Karabanovich, G., et al. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS ONE. Available at: [Link].

-

National Center for Biotechnology Information. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. National Library of Medicine. Available at: [Link].

-

Bollikolla, H. B., et al. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link].

- Google Patents. Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles.

-

Walczak, K., et al. Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Molecules. Available at: [Link].

-

PubChem. 2-Amino-5-phenyl-1,3,4-thiadiazole. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. 5-Methyl-1,3,4-oxadiazol-2-amine. National Center for Biotechnology Information. Available at: [Link].

-

ResearchGate. 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives: Synthesis, characterization and antimicrobial evaluation. Available at: [Link].

-

Baghdad Science Journal. SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Available at: [Link].

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. mdpi.com [mdpi.com]

- 3. 5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine | 902137-22-8 | Benchchem [benchchem.com]

- 4. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent | PLOS One [journals.plos.org]

- 6. 5-Methyl-1,3,4-oxadiazol-2-amine | C3H5N3O | CID 2060250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. tcichemicals.com [tcichemicals.com]

- 9. echemi.com [echemi.com]

"IUPAC name for 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine"

An In-depth Technical Guide to the Synthesis and Characterization of 5-(2,3-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Executive Summary

This technical guide provides a comprehensive overview of the chemical compound this compound, targeting researchers and professionals in drug development. The 1,3,4-oxadiazole moiety is a prominent heterocyclic scaffold known for its broad pharmacological significance. This document details a reliable and field-proven synthetic pathway for the title compound, starting from commercially available precursors. Furthermore, it outlines the standard analytical techniques for structural elucidation and characterization, providing expected spectroscopic data based on established literature for analogous structures. The guide culminates in a discussion of the potential therapeutic applications, grounded in the extensive biological activities reported for the 2-amino-5-aryl-1,3,4-oxadiazole class of molecules.

Introduction: The 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is classified as a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Its metabolic stability, favorable pharmacokinetic profile, and capacity to act as a bioisosteric replacement for ester and amide groups have made it a cornerstone in the design of novel therapeutic agents. Compounds incorporating the 1,3,4-oxadiazole core have demonstrated a remarkable spectrum of biological activities, including antibacterial, antiviral, antifungal, anti-inflammatory, analgesic, and anticancer properties.[1][2] For instance, Raltegravir, an FDA-approved antiviral drug for the treatment of HIV, prominently features a 1,3,4-oxadiazole ring, underscoring the clinical relevance of this heterocyclic system.[1]

Nomenclature and Physicochemical Properties

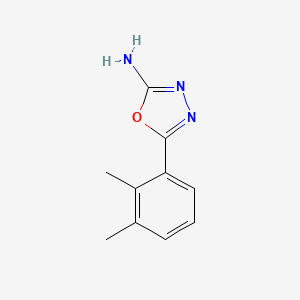

IUPAC Name and Chemical Structure

The systematic IUPAC name for the topic compound is This compound .

Chemical Structure:

(A 2D representation of the molecule)

Key Chemical Identifiers

-

Molecular Formula: C₁₀H₁₁N₃O

-

Molecular Weight: 189.22 g/mol

-

Canonical SMILES: CC1=C(C=CC=C1)C2=NN=C(O2)N

-

InChIKey: (Generated upon synthesis and registration)

Tabulated Physicochemical Data (Predicted)

| Property | Value | Source |

| Molecular Weight | 189.22 g/mol | Calculated |

| Molecular Formula | C₁₀H₁₁N₃O | Calculated |

| XLogP3 | 1.9 | Predicted |

| Hydrogen Bond Donor Count | 1 | Predicted |

| Hydrogen Bond Acceptor Count | 3 | Predicted |

| Rotatable Bond Count | 1 | Predicted |

Synthesis Methodology: Oxidative Cyclization Pathway

Rationale for Route Selection

The synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles is most commonly and efficiently achieved through the oxidative cyclization of aldehyde semicarbazones.[2] This method is favored due to its operational simplicity, the use of readily available and inexpensive starting materials (an aromatic aldehyde and semicarbazide), and generally high yields. The pathway involves two distinct, high-yielding steps: the formation of a stable semicarbazone intermediate, followed by an intramolecular cyclization induced by an oxidizing agent.

Synthesis Workflow Diagram

A robust two-step process is employed, starting with the condensation of 2,3-dimethylbenzaldehyde and semicarbazide, followed by oxidative cyclization to yield the final product.

Caption: Synthetic pathway for the target compound.

Detailed Experimental Protocol

Self-Validation: The successful synthesis is validated at each stage by characterization. The intermediate's identity is confirmed by melting point and IR spectroscopy before proceeding. The final product is rigorously purified and characterized by NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Step 1: Synthesis of 1-(2,3-Dimethylbenzylidene)semicarbazide (Intermediate)

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve semicarbazide hydrochloride (0.011 mol) and sodium acetate (0.012 mol) in 50 mL of a 1:1 ethanol/water solution. Stir until a clear solution is obtained.

-

Reaction Initiation: To the stirring solution, add 2,3-dimethylbenzaldehyde (0.01 mol) dissolved in 20 mL of ethanol.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Workup: After completion, cool the reaction mixture in an ice bath. The white crystalline precipitate of the semicarbazone will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove unreacted aldehyde. Dry the product under vacuum. The intermediate is typically used in the next step without further purification if a sharp melting point is observed.

Step 2: Oxidative Cyclization to this compound

-

Reaction Setup: Suspend the dried 1-(2,3-dimethylbenzylidene)semicarbazide (0.01 mol) in 40 mL of glacial acetic acid in a 100 mL flask equipped with a magnetic stirrer.

-

Addition of Oxidant: While stirring vigorously, add a solution of bromine (0.01 mol) in glacial acetic acid (10 mL) dropwise. Causality Note: Bromine acts as the oxidizing agent, facilitating the removal of two hydrogen atoms and promoting the intramolecular cyclization and formation of the C-O bond to create the oxadiazole ring. An alternative, often preferred for its milder nature, is using iodine (I₂) with a base like potassium carbonate.[2]

-

Reaction: Stir the mixture at room temperature for 30-60 minutes. The color of the bromine will typically fade as it is consumed.

-

Isolation and Neutralization: Pour the reaction mixture into 200 mL of ice-cold water. Neutralize the solution carefully by adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Purification: The resulting solid precipitate is the crude product. Collect it by vacuum filtration and wash extensively with water. For final purification, recrystallize the product from an appropriate solvent system, such as ethanol or an ethanol/water mixture, to obtain pure crystalline this compound.

Structural Elucidation and Characterization

Unambiguous confirmation of the chemical structure is achieved by a combination of spectroscopic methods. The following table summarizes the expected data based on known spectra of structurally similar 5-aryl-2-amino-1,3,4-oxadiazoles.[3][4][5]

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | δ 7.20-7.80 ppm: Multiplets corresponding to the 3 protons of the dimethylphenyl ring. δ 7.10-7.30 ppm: A broad singlet for the 2 protons of the -NH₂ group. δ 2.20-2.40 ppm: Two singlets, each integrating to 3 protons, for the two distinct methyl (-CH₃) groups. |

| ¹³C NMR (DMSO-d₆) | δ 163.0-168.0 ppm: Signal for the C5 carbon of the oxadiazole ring (attached to the phenyl group). δ 155.0-160.0 ppm: Signal for the C2 carbon of the oxadiazole ring (attached to the amino group). δ 120.0-140.0 ppm: Multiple signals for the aromatic carbons of the dimethylphenyl ring. δ 15.0-22.0 ppm: Signals for the two methyl carbons. |

| FT-IR (KBr, cm⁻¹) | 3300-3100 cm⁻¹: Two distinct stretching bands for the N-H bonds of the primary amine (-NH₂). 1640-1660 cm⁻¹: Strong absorption for the C=N stretching of the oxadiazole ring. 1550-1580 cm⁻¹: C=C aromatic stretching. 1020-1080 cm⁻¹: Characteristic C-O-C stretching of the oxadiazole ring. |

| Mass Spec. (EI) | m/z 189: Molecular ion peak [M]⁺. Fragmentation pattern showing loss of characteristic fragments. |

Potential Therapeutic Applications and Future Directions

Biological Context of the 1,3,4-Oxadiazole Core

The 2-amino-5-aryl-1,3,4-oxadiazole scaffold is a highly sought-after structure in drug discovery. While the specific biological profile of this compound requires experimental validation, its structural class is associated with a wide range of activities:

-

Antimicrobial Activity: Many derivatives have shown potent activity against various strains of bacteria and fungi.[1][4]

-

Antitubercular Activity: The oxadiazole ring is present in several potent antitubercular agents, with some compounds showing efficacy against drug-resistant strains of Mycobacterium tuberculosis.[6][7]

-

Anticancer Activity: Numerous studies have reported significant cytotoxic effects of 1,3,4-oxadiazole derivatives against various human cancer cell lines.[1]

-

Anti-inflammatory and Analgesic Effects: The scaffold has been explored for its potential to modulate inflammatory pathways.[1]

Future Research

The successful synthesis and characterization of this specific molecule opens several avenues for further investigation. A logical next step would be to conduct a broad-spectrum biological screening to identify its primary pharmacological activities. Based on the results, further structural modifications (Structure-Activity Relationship studies) could be undertaken to optimize potency and selectivity for a specific biological target.

Conclusion

This guide has detailed the synthesis and characterization of this compound, a compound belonging to the pharmacologically significant 1,3,4-oxadiazole family. The presented two-step synthetic protocol via oxidative cyclization is robust, efficient, and relies on accessible starting materials. The outlined characterization methods provide a clear framework for structural validation. Given the established therapeutic importance of its core structure, this compound represents a valuable candidate for further investigation in medicinal chemistry and drug development programs.

References

- Preparation of 2-amino-5-aryl-1,3,4-oxadiazoles.

-

5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS ONE. [Link]

-

5-Phenyl-1,3,4-oxadiazol-2-amine. ResearchGate. [Link]

-

2-Amino-5-phenyl-1,3,4-thiadiazole. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. National Center for Biotechnology Information. [Link]

-

Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. MDPI. [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]

-

5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine. National Center for Biotechnology Information. [Link]

-

Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. [Link]

-

Synthesis and Characterization of 2-amino -5-phenyl-1,3,4- Oxadiazole Complexes with Selected Metal Ions. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jchemrev.com [jchemrev.com]

- 3. mdpi.com [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent | PLOS One [journals.plos.org]

- 7. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Antibacterial Potential of 1,3,4-Oxadiazole Compounds

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antibacterial agents with unique scaffolds and mechanisms of action.[1] Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole nucleus, have emerged as a highly promising class in medicinal chemistry. This guide provides a comprehensive technical overview of the antibacterial activity of 1,3,4-oxadiazole derivatives. We will explore their chemical rationale, delve into established mechanisms of action, analyze critical structure-activity relationships (SAR), and provide detailed, field-proven protocols for their evaluation. This document is intended to serve as a foundational resource for researchers engaged in the design, synthesis, and screening of new antibacterial therapies.

The 1,3,4-Oxadiazole Scaffold: A Privileged Structure in Antibacterial Drug Discovery

The 1,3,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[2] Its prevalence in medicinal chemistry is not accidental; the ring system possesses a unique combination of properties that make it an exceptional pharmacophore and a valuable structural component in drug design.[3]

-

Bioisosteric Replacement: The 1,3,4-oxadiazole ring is often employed as a bioisostere for amide and ester groups.[1][4] This substitution can significantly enhance metabolic stability by removing sites susceptible to hydrolysis by peptidases and esterases, a common challenge in drug development. This stability improves the compound's pharmacokinetic profile.

-

Physicochemical Properties: The inclusion of the –N=C-O– moiety within the ring system imparts a degree of lipophilicity, which can be crucial for a molecule's ability to penetrate bacterial cell membranes and reach its intracellular target.[5] The ring's rigid, planar structure also serves as an effective linker, ensuring the correct spatial orientation of various substituent groups for optimal target binding.[1]

-

Hydrogen Bonding Capability: The pyridine-type nitrogen atoms in the oxadiazole ring act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets such as enzymes and proteins.[3][4]

These intrinsic advantages have led to the development of numerous 1,3,4-oxadiazole derivatives exhibiting a broad spectrum of biological activities, including potent antibacterial effects against both Gram-positive and Gram-negative pathogens.[1][6]

Caption: General structure of a 2,5-disubstituted 1,3,4-oxadiazole.

Mechanisms of Antibacterial Action

1,3,4-Oxadiazole derivatives exert their antibacterial effects through various mechanisms, often by targeting essential bacterial processes that are distinct from those in eukaryotes, providing a basis for selective toxicity.

Inhibition of DNA Gyrase and Topoisomerase IV

A primary and well-documented mechanism of action is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation, making them validated targets for antibacterial agents like fluoroquinolones.[7]

-

DNA Gyrase (GyrA/GyrB): Predominantly found in Gram-negative bacteria, it introduces negative supercoils into DNA, a process essential for initiating replication.

-

Topoisomerase IV (ParC/ParE): Essential in both Gram-positive and Gram-negative bacteria, its primary role is to decatenate daughter chromosomes after replication.

1,3,4-Oxadiazole compounds, particularly hybrids with quinolone moieties, have been shown to bind to the active sites of these enzymes, preventing them from re-ligating the DNA strands they cleave.[1][8] This leads to an accumulation of double-strand breaks, triggering the SOS response and ultimately leading to bactericidal effects.[7] Their efficacy as inhibitors makes them promising candidates for overcoming fluoroquinolone resistance.[7]

Caption: Logical flow of DNA gyrase inhibition by 1,3,4-oxadiazole compounds.

Disruption of Lipoteichoic Acid (LTA) Biosynthesis

In Gram-positive bacteria, the cell envelope is a critical structure for survival, and its synthesis pathways are attractive targets. Lipoteichoic acid (LTA) is a major component of this envelope. The LTA biosynthesis pathway has been identified as a target for some 1,3,4-oxadiazole compounds.[9][10]

A notable example is the compound "1771," which was initially identified as an inhibitor of LtaS (lipoteichoic acid synthase).[10] While subsequent research suggests the mechanism may be more complex and potentially involve other targets in the phospholipid synthesis pathway, the ultimate effect is the disruption of LTA production.[9][10] This compromises the integrity of the cell envelope, leading to growth inhibition. This pathway represents a less conventional target, offering potential for developing drugs with novel modes of action.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The antibacterial potency of 1,3,4-oxadiazole derivatives is highly dependent on the nature and position of substituents on the core ring. Understanding these SARs is fundamental to optimizing lead compounds.

| Substituent Type / Position | Influence on Antibacterial Activity | Rationale & Causality | Supporting References |

| Lipophilic Groups (e.g., Phenyl, Naphthyl) | Generally increases activity, particularly against MRSA. | Enhances the compound's ability to permeate the lipid-rich bacterial cell membrane, leading to higher intracellular concentrations at the target site. | [5][11] |

| Halogen Atoms (F, Cl, Br) | Often enhances potency. | Halogens can increase lipophilicity and act as hydrogen bond mimics, potentially improving binding affinity with the target enzyme's active site. | [11] |

| Nitrogen-containing Heterocycles (e.g., Pyridine, Indole) | Frequently leads to a significant boost in activity. | The nitrogen atoms can participate in additional hydrogen bonding or electrostatic interactions within the target's binding pocket. The indole ring, in particular, has been associated with potent activity. | [11][12][13] |

| Hybridization with Known Antibiotics (e.g., Quinolones) | Creates hybrid molecules with potent activity, often exceeding the parent drug. | This strategy combines the pharmacophore of a known drug (e.g., nalidixic acid, norfloxacin) with the favorable properties of the oxadiazole ring, potentially creating a dual-action compound or one with improved target engagement. | [1] |

The strategic placement of these functional groups is a key exercise in medicinal chemistry. For instance, studies on derivatives targeting MRSA have shown that compounds with moieties like 4-phenyl methyl or 5-naphthalene demonstrate significantly increased antimicrobial activity compared to unsubstituted analogs.[11]

Experimental Evaluation: Protocols for Antibacterial Screening

A rigorous and standardized evaluation is critical to determine the true potential of newly synthesized compounds. The following protocols represent a self-validating workflow for assessing antibacterial activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique.[14]

Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. The final concentration in the well after adding the compound will be 5 x 10⁵ CFU/mL, as per EUCAST and CLSI guidelines.[14][15] The standardization of inoculum size is paramount for reproducibility.

-

-

Compound Preparation and Serial Dilution:

-

Prepare a stock solution of the 1,3,4-oxadiazole compound in a suitable solvent (e.g., DMSO).

-

In a 96-well U-bottom microtiter plate, perform a two-fold serial dilution of the compound in MHB. Typically, this involves adding 50 µL of MHB to wells 2-12. Add 100 µL of the starting compound concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial transfer down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum (from step 1) to wells 1-11. Well 12 receives 50 µL of sterile MHB only.

-

The final volume in each well is 100 µL.

-

Incubate the plate at 37°C for 18-24 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a plate reader to measure optical density (OD).[14]

-

Caption: Standard workflow for MIC determination via broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

To determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an MBC assay is performed as a follow-up to the MIC test.

Protocol: MBC Assay

-

Following the MIC reading, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

-

Mix the contents of each well thoroughly.

-

Using a calibrated loop or pipette, subculture a fixed volume (e.g., 10 µL) from each of these clear wells onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

-

Incubate the agar plate at 37°C for 18-24 hours.

-

The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[15]

Summary of Antibacterial Activity Data

The following table summarizes the reported activity of select 1,3,4-oxadiazole derivatives against key bacterial strains, showcasing their potential.

| Compound Class/Reference | Bacterial Strain(s) | Activity (MIC in µg/mL) | Key Findings |

| Nalidixic Acid Hybrids[1] | S. aureus, P. aeruginosa | Comparable or stronger than ciprofloxacin/amoxicillin | Replacing the carboxylic acid group of nalidixic acid with a 1,3,4-oxadiazole ring enhanced activity. |

| Norfloxacin Hybrids[1] | Methicillin-Resistant S. aureus (MRSA) | Excellent activity | Demonstrated potent inhibition of DNA gyrase. |

| Pyrazine-Azetidinone Derivatives[1] | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate to excellent vs. amoxicillin | Showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. |

| (5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol Derivatives[11] | MRSA | Significant activity | Lipophilic aryl groups (phenyl, naphthalene) were key for high potency. |

| LTA Synthesis Inhibitor "13" (Derivative of "1771")[9] | Multidrug-Resistant S. aureus | 16- to 32-fold more active than parent compound | Pentafluorosulfanyl substituent was critical for enhanced activity and improved toxicity profile. |

| Various Oxadiazole Derivatives[8] | S. aureus, B. subtilis, E. coli, etc. | 7 - 37 | Several compounds showed good broad-spectrum activity with low MICs. |

Conclusion and Future Perspectives

The 1,3,4-oxadiazole scaffold represents a validated and highly versatile platform for the development of novel antibacterial agents. Their proven ability to inhibit essential and diverse bacterial targets, such as DNA gyrase and cell envelope synthesis pathways, underscores their potential to address the challenge of drug resistance. The favorable physicochemical properties and metabolic stability conferred by the oxadiazole ring make these compounds attractive candidates for further development.

Future research should focus on:

-

Rational Design: Leveraging SAR data and computational modeling to design next-generation derivatives with enhanced potency and optimized pharmacokinetic profiles.[16]

-

Mechanism Deconvolution: For compounds with novel activity profiles, elucidating the precise molecular target is crucial for understanding potential resistance mechanisms and guiding optimization.

-

Overcoming Resistance: Exploring 1,3,4-oxadiazole derivatives that are active against bacterial strains resistant to current frontline antibiotics, such as carbapenem-resistant Enterobacteriaceae and vancomycin-resistant Enterococci.

By integrating synthetic chemistry with rigorous biological evaluation, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic core in the fight against infectious diseases.

References

-

Gawryś-Kopczyńska, M., et al. (2022). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]

-

Hill, R., et al. (2023). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases. [Link]

-

Mohseni, M., et al. (2018). Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores Publishing. [Link]

-

Joshi, V. K., & Himanshu. (2016). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Medical Sciences & Pharma Research. [Link]

-

Gawryś-Kopczyńska, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

Tripathi, A., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. [Link]

-

Hill, R., et al. (2023). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. PubMed Central. [Link]

-

Li, J., et al. (2019). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. PubMed Central. [Link]

-

Mohammadi, Z., et al. (2022). Synthesis of a New Series of 1,3,4-Oxadizole-Based Azo Derivatives and In Vitro Evaluation of their Antibacterial Activities. Chemical Methodologies. [Link]

-

Liu, G., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging. [Link]

-

Ali, A., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Medicinal Chemistry. [Link]

-

Oussalah, A., et al. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]

-

Panda, S. S., & Chowdary, P. (2021). Pyrazine Linked 1,3,4-Oxadiazoles as DNA Gyrase Inhibitors: In silico Design, Molecular Docking, MM-GBSA Assay, MD Simulations and ADMET studies. ResearchGate. [Link]

-

Wist, M., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology. [Link]

-

Bhaumik, A., et al. (2019). Evaluation of Antimicrobial Profile of Some Novel 1, 3, 4-Oxadiazole Derivatives Followed by Molecular Docking Against 3G7E Bacterial DNA Gyrase. Journal of Drug Delivery and Therapeutics. [Link]

-

Sahoo, S., et al. (2019). A Comprehensive Review on 1,3,4-oxadiazole Derivatives. Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

Liu, G., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PubMed Central. [Link]

-

Spížek, J., & Novotná, J. (2023). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [Link]

-

Romesberg, F. E., et al. (2020). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. ACS Infectious Diseases. [Link]

-

Chang, M., et al. (2020). Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. ResearchGate. [Link]

-

Chang, M., et al. (2020). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Medicinal Chemistry Letters. [Link]

-

Tan, M. L. (2018). SAR study of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijmspr.in [ijmspr.in]

- 3. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. jddtonline.info [jddtonline.info]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 12. chemmethod.com [chemmethod.com]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Fungicidal Arsenal: A Technical Guide to 1,3,4-Oxadiazole Derivatives in Antimycotic Drug Discovery

Abstract

The escalating threat of fungal infections, compounded by the emergence of drug-resistant strains, necessitates the urgent development of novel antifungal agents with diverse mechanisms of action. The 1,3,4-oxadiazole scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antifungal efficacy. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the antifungal applications of 1,3,4-oxadiazole derivatives. We will navigate the synthetic intricacies of this scaffold, delve into their primary mechanisms of antifungal action, elucidate critical structure-activity relationships, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This guide is designed not as a rigid template, but as a foundational resource to empower the rational design and development of the next generation of 1,3,4-oxadiazole-based antifungal therapeutics.

The Imperative for Novel Antifungal Agents: A Landscape of Need

Fungal pathogens pose a significant and growing threat to human health and agriculture. Invasive fungal infections are a major cause of morbidity and mortality, particularly in immunocompromised individuals.[1] The current antifungal armamentarium is limited to a few major drug classes, and their efficacy is increasingly compromised by the rise of resistant fungal species.[2] This clinical reality underscores the critical need for new antifungal agents with novel modes of action. The 1,3,4-oxadiazole core, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, has garnered substantial interest due to its favorable physicochemical properties and its ability to serve as a versatile pharmacophore in a variety of therapeutic areas, including oncology and infectious diseases.[3][4] Notably, derivatives of this scaffold have demonstrated potent activity against a wide range of fungal pathogens, including clinically relevant species such as Candida albicans and Aspergillus fumigatus, as well as significant phytopathogenic fungi.[5][6][7]

The Chemical Blueprint: Synthesis of the 1,3,4-Oxadiazole Core

The versatility of the 1,3,4-oxadiazole scaffold stems from the numerous synthetic routes available for its construction, allowing for extensive structural diversification.[8][9] A prevalent and efficient method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of acylhydrazones, which are typically formed from the condensation of an aromatic aldehyde with a benzoyl hydrazine.[5] This approach offers a straightforward pathway to a diverse library of derivatives.

Experimental Protocol: Synthesis of a Representative 2,5-Disubstituted-1,3,4-Oxadiazole

This protocol outlines a general and reliable method for the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole derivative, adapted from established literature procedures.[5]

Step 1: Synthesis of N'-Arylmethylene-4-methoxybenzohydrazide (Acylhydrazone Intermediate)

-

To a solution of 4-methoxybenzohydrazide (1.0 mmol) in absolute ethanol (20 mL), add the desired substituted aromatic aldehyde (1.0 mmol).

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the acylhydrazone intermediate.

Step 2: Oxidative Cyclization to form the 2,5-Disubstituted-1,3,4-Oxadiazole

-

To a solution of the synthesized acylhydrazone (1.0 mmol) in a suitable solvent such as acetic acid or ethanol, add a catalytic amount of iodine (I₂) and an excess of an oxidizing agent like hydrogen peroxide (H₂O₂) or potassium carbonate (K₂CO₃).[5]

-

Stir the reaction mixture at room temperature or gentle heating for 4-8 hours, monitoring by TLC.

-

After the reaction is complete, pour the mixture into ice-cold water.

-

The precipitated solid is collected by filtration, washed thoroughly with water to remove any unreacted iodine, and then with a dilute solution of sodium thiosulfate to remove residual iodine.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole derivative.

Unraveling the Antifungal Mechanisms of Action

The antifungal efficacy of 1,3,4-oxadiazole derivatives is attributed to their ability to interfere with essential fungal cellular processes. Several key molecular targets have been identified, providing a foundation for the rational design of more potent and selective inhibitors.

Inhibition of Ergosterol Biosynthesis via Lanosterol 14α-Demethylase (CYP51)

A primary and well-established mechanism of action for many antifungal agents, including several 1,3,4-oxadiazole derivatives, is the disruption of the ergosterol biosynthesis pathway.[2] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to impaired membrane fluidity, increased permeability, and ultimately, cell death. A key enzyme in this pathway is lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme responsible for the demethylation of lanosterol.[10][11] 1,3,4-Oxadiazole derivatives can act as non-competitive inhibitors of CYP51, effectively halting ergosterol production.[2]

Caption: Inhibition of Lanosterol 14α-Demethylase (CYP51) by 1,3,4-Oxadiazole Derivatives.

Disruption of Cellular Respiration through Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial electron transport chain, is another critical target for antifungal 1,3,4-oxadiazole derivatives.[5][12][13][14] SDH plays a dual role in both the tricarboxylic acid (TCA) cycle and cellular respiration. By inhibiting SDH, these compounds disrupt the fungal cell's energy production, leading to a fungistatic or fungicidal effect. Molecular docking studies have shown that 1,3,4-oxadiazole derivatives can bind to the active site of SDH through hydrogen bonds and hydrophobic interactions.[5]

Caption: Inhibition of β-Tubulin Polymerization by 1,3,4-Oxadiazole Derivatives.

Structure-Activity Relationship (SAR) and Data-Driven Design

The antifungal potency of 1,3,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core and its appended aryl rings. A thorough understanding of the structure-activity relationship (SAR) is crucial for the rational design of more effective antifungal agents.

Key SAR Observations:

-

Substitution on the Aryl Rings: The presence of electron-withdrawing groups, such as halogens (e.g., -Cl, -F) or nitro groups (-NO₂), on the aryl rings attached to the 1,3,4-oxadiazole core often enhances antifungal activity. [5][12]Conversely, the introduction of bulky substituents can sometimes lead to a decrease in activity.

-

Heterocyclic Substituents: The incorporation of other heterocyclic rings, such as furan or thiophene, can also modulate the antifungal activity. [5]* Linker Moiety: The nature of the linker connecting the 1,3,4-oxadiazole core to other pharmacophoric groups can significantly influence the biological activity.

Table 1: Antifungal Activity of Representative 1,3,4-Oxadiazole Derivatives

| Compound ID | Target Organism | EC₅₀ (µg/mL) | MIC (µg/mL) | Reference |

| 4k | Exserohilum turcicum | 50.48 | - | [5] |

| 5e | Exserohilum turcicum | 47.56 | - | [5] |

| 5k | Exserohilum turcicum | 32.25 | - | [5] |

| 3g | Candida albicans | - | 200 | [6] |

| 3i | Candida albicans | - | 200 | [6] |

| 3m | Candida albicans | - | 200 | [6] |

| LMM5 | Candida albicans | - | 32 | [15] |

| LMM11 | Candida albicans | - | 32 | [15] |

In Vitro Antifungal Susceptibility Testing: A Validated Protocol

The evaluation of the antifungal activity of novel compounds requires a standardized and reproducible methodology. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. [16][17][18]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27-A3)

1. Preparation of Fungal Inoculum:

-

Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Prepare a suspension of the fungal colonies in sterile saline (0.85% NaCl).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

Further dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

2. Preparation of Antifungal Agent Dilutions:

-

Prepare a stock solution of the 1,3,4-oxadiazole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.

-

Include a growth control well (inoculum without the drug) and a sterility control well (medium without inoculum).

-

Incubate the microtiter plates at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

-

Following incubation, visually inspect the microtiter plates for fungal growth.

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Conclusion and Future Perspectives

The 1,3,4-oxadiazole scaffold represents a highly promising platform for the development of novel antifungal agents. Their synthetic tractability, coupled with their ability to target multiple essential fungal pathways, positions them as a valuable class of compounds in the fight against fungal infections. Future research should focus on the optimization of lead compounds through medicinal chemistry efforts guided by SAR data, as well as further elucidation of their mechanisms of action to identify potential synergistic combinations with existing antifungal drugs. The methodologies and insights provided in this guide are intended to serve as a catalyst for continued innovation in this critical area of drug discovery.

References

-

Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Plant Science. [Link]

-

1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. Journal of Biomolecular Structure & Dynamics. [Link]

-

Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences. [Link]

-

Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Cellular and Infection Microbiology. [Link]

-

1,3,4-Oxadiazole derivatives as potent antifungal agents: Synthesis, biological evaluation and an in silico study. CTU Journal of Innovation and Sustainable Development. [Link]

-

1,3,4-Oxadiazole derivatives as potent antifungal agents: Synthesis, biological evaluation and an in silico study. ResearchGate. [Link]

-

Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals. [Link]

-

Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

-

Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol. The Journal of Biological Chemistry. [Link]

-

A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. [Link]

-

Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. [Link]

-

Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans. ChemistryOpen. [Link]

-

Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry. [Link]

-

Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]

-

Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

-

Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. Current Opinion in Microbiology. [Link]

-

Molecular modeling of human lanosterol 14α-demethylase complexes with substrates and their derivatives. Biochemistry (Moscow). [Link]

-

Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Journal of the Brazilian Society of Tropical Medicine. [Link]

-

A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Egyptian Journal of Chemistry. [Link]

-

Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Plant Science. [Link]

-

A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society. [Link]

-

High-Throughput Screening of the Repurposing Hub Library to Identify Drugs with Novel Inhibitory Activity against Candida albicans and Candida auris Biofilms. Journal of Fungi. [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. ResearchGate. [Link]

-

CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. ResearchGate. [Link]

-

Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. European Journal of Medicinal Chemistry. [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]

-

Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Cellular and Infection Microbiology. [Link]

-

Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules. [Link]

-

Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. mBio. [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules. [Link]

-

Comparison of lanosterol-14α-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. ResearchGate. [Link]

-

Novel 1,3,4-Oxadiazole-2-Carbohydrazides as Prospective Agricultural Antifungal Agents Potentially Targeting Succinate Dehydrogenase. ResearchGate. [Link]

-

Interdisciplinary approaches for the discovery of novel antifungals. ResearchGate. [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]

- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]

- 6. 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 9. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 10. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]

- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

"step-by-step protocol for 2-amino-1,3,4-oxadiazole synthesis"

Application Note & Protocol

Topic: A Step-by-Step Protocol for the Synthesis of 2-Amino-1,3,4-Oxadiazoles

Introduction: The Significance of the 2-Amino-1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in modern medicinal chemistry and drug development.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The 2-amino substituted variant, in particular, serves as a crucial pharmacophore and a versatile synthetic intermediate for creating more complex molecular architectures. Its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond donor and acceptor make it an attractive moiety for designing novel therapeutic agents.[4][5]

This application note provides a comprehensive, field-proven protocol for the synthesis of 5-substituted-2-amino-1,3,4-oxadiazoles, designed for researchers and scientists. We will delve into the primary synthetic strategies, explain the mechanistic rationale behind the chosen protocol, and provide a detailed, step-by-step workflow that ensures reproducibility and high yields.

Overview of Synthetic Strategies

Several robust methods have been established for the synthesis of the 2-amino-1,3,4-oxadiazole core. The choice of strategy often depends on the availability of starting materials, desired scale, and functional group tolerance. The most prominent pathways include:

-

Oxidative Cyclization of Semicarbazones: This is one of the most direct and widely used methods. It involves the condensation of an aldehyde with semicarbazide to form a semicarbazone intermediate, which is then cyclized using an oxidizing agent.[6] Common oxidants include bromine in acetic acid or, more favorably, iodine under basic conditions.[6][7]

-

Desulfurative Cyclization of Acylthiosemicarbazides: This approach involves the reaction of an acylhydrazide with an isothiocyanate to form an acylthiosemicarbazide intermediate. This intermediate is then cyclized using reagents that promote the removal of sulfur, such as tosyl chloride, mercuric salts, or carbodiimides like EDCI.[8][9] This method is particularly useful for introducing substituents on the 2-amino group.

-

Reaction of Acylhydrazides with Cyanogen Bromide: A straightforward method where an acylhydrazide is directly cyclized in the presence of cyanogen bromide (BrCN).[3][6] While effective, this method requires handling the highly toxic cyanogen bromide.

For this guide, we will focus on the Iodine-Mediated Oxidative Cyclization of Semicarbazones . This protocol is selected for its operational simplicity, use of inexpensive and readily available reagents, transition-metal-free conditions, and proven scalability, making it an excellent choice for both discovery and process chemistry settings.[1][7]

Featured Protocol: Iodine-Mediated Synthesis of 2-Amino-1,3,4-Oxadiazoles

This synthesis is a two-step, one-pot optional procedure that begins with the formation of a semicarbazone from an aldehyde, followed by in-situ oxidative cyclization to yield the final product.

Underlying Mechanism and Rationale

The reaction proceeds through two distinct phases:

-

Semicarbazone Formation: This is a classical condensation reaction. The nucleophilic nitrogen of semicarbazide attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable semicarbazone intermediate. This step is often catalyzed by a small amount of acid.

-

Oxidative C-O Bond Formation: The semicarbazone intermediate is then subjected to oxidative cyclization. Molecular iodine (I₂), in the presence of a base like potassium carbonate (K₂CO₃), acts as the oxidizing agent. The base deprotonates the semicarbazone, forming an intermediate that undergoes intramolecular nucleophilic attack on the imine carbon by the oxygen atom. Iodine facilitates the elimination of two hydrogen atoms, driving the cyclization and aromatization to form the stable 1,3,4-oxadiazole ring.[1][7] This transition-metal-free approach is advantageous for its low cost and reduced risk of heavy metal contamination in the final product.[1]

Experimental Workflow Diagram

The overall process can be visualized as a sequential condensation and cyclization workflow.

Caption: Workflow for the two-step synthesis of 2-amino-1,3,4-oxadiazoles.

Detailed Step-by-Step Protocol

This protocol describes the synthesis of 5-(4-chlorophenyl)-2-amino-1,3,4-oxadiazole as a representative example. The procedure can be adapted for various aromatic, aliphatic, and cinnamic aldehydes.[7]

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Iodine is corrosive and can cause stains. Handle with care.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Materials and Reagents:

| Reagent | Formula | M.W. | Mmol | Equiv. | Amount |

| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 10.0 | 1.0 | 1.41 g |

| Semicarbazide HCl | CH₆ClN₃O | 111.53 | 12.0 | 1.2 | 1.34 g |

| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 15.0 | 1.5 | 1.23 g |

| Iodine (I₂) | I₂ | 253.81 | 11.0 | 1.1 | 2.79 g |

| Potassium Carbonate | K₂CO₃ | 138.21 | 20.0 | 2.0 | 2.76 g |

| Ethanol (EtOH) | C₂H₆O | - | - | - | 50 mL |

| Water (H₂O) | H₂O | - | - | - | 20 mL |

| Sodium Thiosulfate | Na₂S₂O₃ | - | - | - | 10% aq. soln. |

Procedure:

Part A: Synthesis of the Semicarbazone Intermediate

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1.41 g, 10.0 mmol), semicarbazide hydrochloride (1.34 g, 12.0 mmol), and sodium acetate (1.23 g, 15.0 mmol).

-

Add ethanol (50 mL) and water (20 mL) to the flask.

-

Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

-

Expert Insight: For less reactive aldehydes, the mixture may need to be gently heated to 50-60 °C to ensure complete conversion to the semicarbazone. The formation of a white precipitate usually indicates the successful formation of the semicarbazone.

-

Part B: Iodine-Mediated Oxidative Cyclization

-

To the reaction mixture containing the freshly prepared semicarbazone, add potassium carbonate (2.76 g, 20.0 mmol) followed by the portion-wise addition of iodine (2.79 g, 11.0 mmol).

-

Causality Note: Potassium carbonate is crucial as it acts as the base to facilitate the deprotonation necessary for cyclization and also neutralizes the HI byproduct formed during the reaction.

-

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C).

-

Maintain the reflux for 2-4 hours. The progress of the reaction should be monitored by TLC until the semicarbazone spot has disappeared.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing 200 mL of ice-cold water.

-

Quench the excess iodine by adding a 10% aqueous solution of sodium thiosulfate dropwise until the brown color of the iodine disappears.

-

A solid precipitate of the crude product will form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid cake with copious amounts of cold water to remove any inorganic salts.

-

Dry the crude product in a vacuum oven at 50 °C.

Part C: Purification

-

The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to afford the pure 5-(4-chlorophenyl)-2-amino-1,3,4-oxadiazole as a white or off-white solid.

-

Expected Yield: 75-90%.

-

Troubleshooting and Field-Proven Insights

| Issue | Possible Cause | Recommended Solution |

| Reaction Stalls | Insufficient heating or inactive reagents. | Ensure the reaction is at a steady reflux. Check the quality of the iodine; it should be crystalline and not clumped. Adding a slight excess of K₂CO₃ can sometimes help. |

| Low Yield | Incomplete semicarbazone formation; premature workup. | Confirm complete formation of the intermediate by TLC before adding iodine. Ensure the cyclization has gone to completion before quenching. |

| Product is Oily/Difficult to Crystallize | Presence of impurities or residual solvent. | Wash the crude solid thoroughly with water. If it remains oily, attempt to triturate with a non-polar solvent like hexane or diethyl ether to induce solidification before recrystallization. |

| Product Discoloration | Residual iodine or side products. | Ensure the iodine is fully quenched with sodium thiosulfate. If the product is still colored after recrystallization, a charcoal treatment during the recrystallization step can be effective. |

Conclusion

The iodine-mediated oxidative cyclization of semicarbazones is a highly efficient, reliable, and scalable method for synthesizing 2-amino-1,3,4-oxadiazoles.[5][7] Its operational simplicity and the use of inexpensive, transition-metal-free reagents make it a superior choice for applications in pharmaceutical and materials science research. This protocol provides a validated, step-by-step guide that can be readily adapted to a wide range of substrates, empowering researchers to efficiently generate these valuable heterocyclic compounds.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

-

Patel, D. & Patel, K. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Polycyclic Aromatic Compounds. [Link]

-

Gawrońska, K., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2436. [Link]

-

Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-273. [Link]

-

Salama, E. E. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(30). [Link]

-

Li, G., et al. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules, 24(8), 1543. [Link]

-

Kim, H., et al. (2022). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. ACS Omega, 7(31), 27694–27704. [Link]

-

Bozorov, K., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(6), 6459–6505. [Link]

-

Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. SynOpen, 4(3), 255-273. [Link]

-

Kumar, D., et al. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2018, 9324804. [Link]

-

Nguyen, H-T., et al. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Letters in Drug Design & Discovery, 18(10), 981-992. [Link]

-

Yang, S-J., et al. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(1), 438-444. [Link]

-

Niu, P., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018-1024. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. jchemrev.com [jchemrev.com]

- 3. mdpi.com [mdpi.com]

- 4. d-nb.info [d-nb.info]

- 5. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Oxidative Cyclization Strategies for 1,3,4-Oxadiazole Ring Formation

Introduction: The Enduring Significance of the 1,3,4-Oxadiazole Scaffold